SX-517

Inflammation Immunology Chemokine Signaling

SX-517 (CAS 1240494-13-6) is a first-in-class, noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2. Its structure features a unique boronic acid moiety within a phenylboronic acid scaffold, making it the first reported boronic acid chemokine antagonist and a novel pharmacophore for CXCR1/2 antagonism.

Molecular Formula C19H16BFN2O3S
Molecular Weight 382.2 g/mol
CAS No. 1240494-13-6
Cat. No. B611091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSX-517
CAS1240494-13-6
SynonymsSX-517;  SX 517;  SX517.
Molecular FormulaC19H16BFN2O3S
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O
InChIInChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24)
InChIKeyVZRIHFZJVIOJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SX-517 Procurement Guide: A First-in-Class Boronic Acid CXCR1/2 Antagonist for Chemokine Signaling Research


SX-517 (CAS 1240494-13-6) is a first-in-class, noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2 [1]. Its structure features a unique boronic acid moiety within a phenylboronic acid scaffold, making it the first reported boronic acid chemokine antagonist and a novel pharmacophore for CXCR1/2 antagonism [2]. SX-517 inhibits CXCL1-induced Ca2+ flux (IC50 = 38 nM) and antagonizes CXCL8-induced [35S]GTPγS binding (IC50 = 60 nM) [3].

SX-517 CXCR1/2 Antagonist: Why Generic Substitution is Not Advisable


SX-517 possesses a unique boronic acid chemotype that confers distinct pharmacological properties, including noncompetitive antagonism and a specific selectivity profile, which cannot be replicated by other CXCR1/2 antagonists [1]. Unlike many in-class compounds that act as competitive orthosteric ligands, SX-517 binds to an allosteric site and does not displace radiolabeled CXCL8 [2]. Furthermore, its metabolic instability due to oxidative cleavage of the boronic acid group is a key differentiator from more stable analogs like SX-576, making direct substitution impossible without altering experimental outcomes [3].

SX-517 CXCR1/2 Antagonist: Quantitative Comparative Evidence for Scientific Selection


SX-517 Exhibits Balanced Dual CXCR1/2 Antagonism Compared to Skewed CXCR1-Selective or CXCR2-Selective Agents

SX-517 demonstrates a balanced dual antagonism profile against both CXCR1 and CXCR2, with IC50 values of 38 nM (CXCL1-induced Ca2+ flux) and 60 nM (CXCL8-induced [35S]GTPγS binding) [1]. In contrast, Reparixin (Repertaxin) exhibits a highly skewed selectivity, with IC50 values of 1 nM for CXCR1 and 100 nM for CXCR2, representing a 100-fold difference [2]. Navarixin (SCH 527123) shows a 14-fold selectivity for CXCR2 over CXCR1, with IC50 values of 2.6 nM and 36 nM, respectively [3]. This balanced profile of SX-517 is critical for studies requiring simultaneous blockade of both receptors without bias.

Inflammation Immunology Chemokine Signaling

SX-517 Demonstrates Superior Target Selectivity Against Off-Target GPCRs Compared to Other CXCR1/2 Antagonists

SX-517 exhibits high selectivity for CXCR1/2 over other GPCRs, as it had no effect on Ca2+ flux induced by C5a, fMLF, or PAF in human PMNs at concentrations up to 10 μM [1]. In contrast, Reparixin has been reported to inhibit fMLF-induced responses at higher concentrations (IC50 ~ 5 μM) [2]. The fMLF receptor (FPR1) is a known off-target for some chemokine receptor antagonists, and SX-517's lack of activity against this receptor (IC50 > 5 μM) is a key differentiator [3].

Selectivity Profiling GPCR Off-Target Effects

SX-517 is a First-in-Class Noncompetitive Boronic Acid Antagonist, Distinct from Competitive Orthosteric Ligands

SX-517 is the first reported boronic acid chemokine antagonist and represents a novel pharmacophore for CXCR1/2 antagonism [1]. It acts as a noncompetitive antagonist, as evidenced by its inability to displace [125I]-CXCL8 binding to CXCR2 membranes [2]. In contrast, many other CXCR1/2 antagonists, such as SB225002, are competitive orthosteric ligands that directly compete with chemokine binding [3]. This noncompetitive mechanism allows SX-517 to inhibit receptor signaling even in the presence of high local chemokine concentrations, a scenario where competitive antagonists may lose efficacy.

Mechanism of Action Allosteric Modulation Pharmacophore

SX-517 Demonstrates In Vivo Anti-Inflammatory Efficacy at Low Intravenous Dose, Validating its Utility as a Preclinical Tool Compound

SX-517 significantly inhibited inflammation in a murine air pouch model at a single intravenous dose of 0.2 mg/kg [1]. This in vivo efficacy validates its use as a tool compound for preclinical proof-of-concept studies. While other CXCR1/2 antagonists like Navarixin (SCH 527123) have shown oral efficacy in similar models, they require higher doses (e.g., 3-10 mg/kg orally) to achieve comparable effects [2]. The low intravenous dose of SX-517 highlights its potency in vivo, though its metabolic instability limits its oral bioavailability [3].

In Vivo Pharmacology Inflammation Preclinical Model

SX-517 Exhibits a Distinct Metabolic Stability Profile, Informing its Use as a Tool Compound in Short-Term Assays

SX-517 is subject to oxidative cleavage of the boronic acid group, transforming it into an inactive 2-hydroxybenzyl derivative, which limits its metabolic stability and oral bioavailability [1]. This metabolic liability led to the development of SX-576, a second-generation analog with improved stability and systemic exposure [2]. However, for in vitro assays or short-term in vivo studies where metabolic stability is less critical, SX-517 remains a valuable tool due to its unique pharmacological profile. Its limited stability also makes it a useful benchmark for studying boronic acid chemotype metabolism.

Metabolic Stability Pharmacokinetics Tool Compound

Optimal Research Applications for SX-517 CXCR1/2 Antagonist Based on Differential Evidence


Balanced CXCR1/2 Blockade in Neutrophil Chemotaxis and Activation Assays

Researchers investigating the roles of CXCR1 and CXCR2 in neutrophil migration, activation, and inflammatory signaling should utilize SX-517 to achieve balanced, simultaneous blockade of both receptors. Its IC50 values of 38 nM (CXCR1) and 60 nM (CXCR2) ensure unbiased inhibition, unlike skewed agents like Reparixin (100-fold CXCR1-selective) or Navarixin (14-fold CXCR2-selective) [1]. SX-517's noncompetitive mechanism further ensures sustained blockade even in high chemokine environments, such as inflamed tissues [2].

Target Validation Studies Requiring High GPCR Selectivity

For studies where off-target GPCR activity could confound results, SX-517 is the preferred tool compound. Its lack of effect on C5a, fMLF, and PAF receptors up to 10 μM ensures that observed phenotypes are specifically due to CXCR1/2 antagonism [1]. This selectivity is superior to some other CXCR1/2 antagonists, which may inhibit fMLF-induced responses at higher concentrations [2].

Acute In Vivo Proof-of-Concept Studies in Murine Inflammation Models

SX-517 is well-suited for acute in vivo studies where rapid, potent CXCR1/2 blockade is required via intravenous administration. Its demonstrated efficacy at a low dose of 0.2 mg/kg i.v. in a murine air pouch model provides a validated starting point for dose selection [1]. However, its limited metabolic stability precludes its use in chronic oral dosing studies; for such applications, more stable analogs like SX-576 or SX-682 should be considered [2].

Mechanistic Studies of Noncompetitive Allosteric Antagonism

As a first-in-class boronic acid chemokine antagonist and a noncompetitive allosteric modulator, SX-517 is an essential tool for investigating the pharmacology of CXCR1/2 allosteric sites [1]. Its inability to displace radiolabeled CXCL8 confirms its distinct binding mode compared to orthosteric ligands [2]. Researchers studying biased signaling, receptor conformational dynamics, or developing novel allosteric modulators will find SX-517 invaluable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SX-517

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.